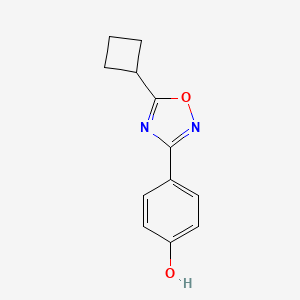
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is a chiral compound that features a bromomethyl group and a fluorophenyl group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under acidic conditions to form an intermediate compound.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Cyclization: The final step involves cyclization of the brominated intermediate to form the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with m-CPBA forms an oxirane derivative.
科学研究应用
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
作用机制
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The oxolane ring provides structural rigidity and stability, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
- (2R,4R)-2-(Chloromethyl)-4-(3-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(3-chlorophenyl)oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which impart distinct reactivity and binding properties. The specific stereochemistry (2R,4R) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
2059908-01-7 |
|---|---|
分子式 |
C11H12BrFO |
分子量 |
259.11 g/mol |
IUPAC 名称 |
(2R,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI 键 |
APMWYVLOGKEOHO-GXSJLCMTSA-N |
手性 SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)F |
规范 SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




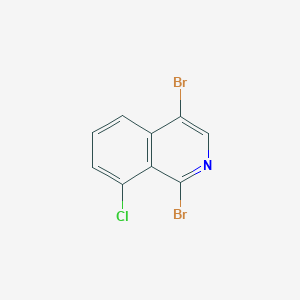
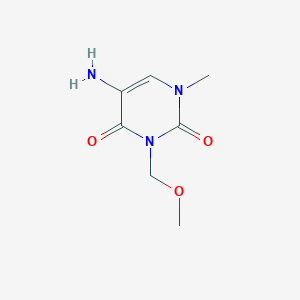
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
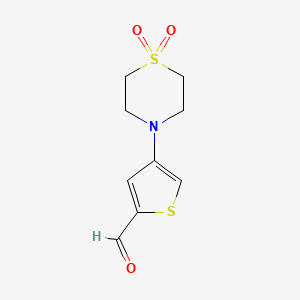

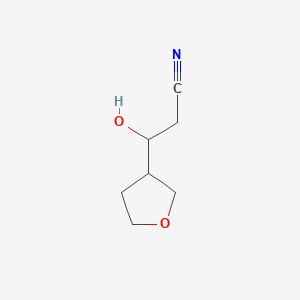
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
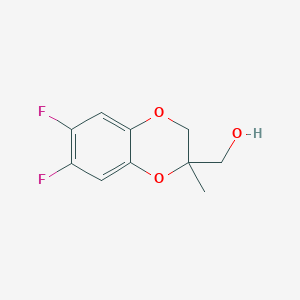
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
